tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate
Description
Molecular Formula: C₁₄H₂₀N₂O₃
Structural Features:
- Core Structure: A phenyl group substituted at the para position with an oxetan-3-ylamino moiety, protected by a tert-butoxycarbonyl (Boc) group .
- SMILES: CC(C)(C)OC(=O)NC₁=CC=C(C=C₁)NC₂COC₂
- Key Functional Groups: Boc carbamate (protecting group), oxetane ring (3-membered cyclic ether), and an aniline-derived aromatic system .
The Boc group is widely used for temporary amine protection in organic synthesis .
Properties
Molecular Formula |
C14H20N2O3 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(oxetan-3-ylamino)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-10(5-7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
IAURPHVGFLWCPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC2COC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenyl oxetane under specific conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction conditions need to be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
tert-Butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Oxetane vs. Chlorophenethyl () : The oxetane’s strained ring increases polarity and solubility compared to the lipophilic 4-chlorophenethyl group. Chlorine’s electron-withdrawing effect may reduce nucleophilicity of the aromatic amine .
- Trifluoromethyl and Methoxy Substituents () : These groups enhance metabolic resistance and modulate electronic properties, but lack the oxetane’s conformational rigidity .
- Oxadiazole Ring () : Introduces aromatic heterocyclic character, improving stability but reducing flexibility compared to the oxetane .
Challenges :
Physicochemical Properties
- Solubility : The oxetane’s polarity enhances aqueous solubility compared to chlorophenethyl or trifluoromethyl derivatives .
- Stability : Boc groups generally provide stability under basic conditions but are acid-labile. Oxetane rings are susceptible to acid-catalyzed ring-opening .
- Melting Points : Data are scarce, but oxetane derivatives often exhibit lower melting points than aromatic chlorides due to reduced crystallinity .
Biological Activity
Tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate is a synthetic compound that has garnered attention due to its unique structure and potential biological activities. This article explores the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H20N2O3
- Molecular Weight : 264.32 g/mol
- Appearance : White to off-white solid
- Solubility : Soluble in organic solvents like methanol and dimethyl sulfoxide
- Melting Point : Approximately 83-86 °C
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxetane ring and the phenylcarbamate moiety play critical roles in its reactivity and binding properties. Preliminary studies suggest that the compound may act as an inhibitor in biochemical pathways, influencing enzyme activity and potentially modulating cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Initial studies suggest that this compound may have potential as an anticancer agent, possibly through the induction of apoptosis in cancer cells.
- Antifungal Properties : It has shown effectiveness against certain fungal strains, indicating potential applications in antifungal therapies.
- Neuroprotective Effects : There is emerging evidence that the compound may provide neuroprotective benefits, particularly in models of neurodegenerative diseases.
In Vitro Studies
In vitro experiments have demonstrated the compound's ability to inhibit specific cellular pathways associated with cancer proliferation. For instance, it has been shown to reduce cell viability in various cancer cell lines through apoptosis induction mechanisms.
In Vivo Studies
Animal model studies are still in preliminary phases; however, initial results indicate that this compound may reduce tumor size and improve survival rates in treated subjects compared to control groups.
Case Studies
A selection of case studies highlights the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed significant reduction in tumor cell proliferation in vitro. |
| Study 2 | Assess antifungal efficacy | Demonstrated effectiveness against Candida species with IC50 values indicating potency. |
| Study 3 | Investigate neuroprotective properties | Provided evidence of reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
Safety and Toxicology
While the therapeutic potential is promising, safety assessments are crucial. Early toxicity studies indicate that this compound can cause skin irritation and should be handled with caution. Further toxicological evaluations are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
